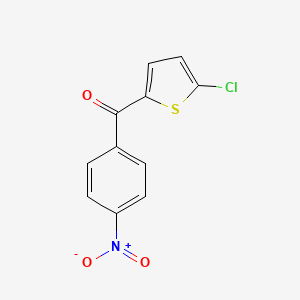

2-Chloro-5-(4-nitrobenzoyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-(4-nitrobenzoyl)thiophene is an organic compound that belongs to the class of thiophene derivatives It contains a thiophene ring substituted with a chloro group at the 2-position and a 4-nitrobenzoyl group at the 5-position

作用機序

Target of Action

It is known that nitro compounds, such as2-Chloro-5-(4-nitrobenzoyl)thiophene , are an important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mode of Action

Nitro compounds typically have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Biochemical Pathways

The photodissociation dynamics of halogen-substituted thiophenes have been studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Spillage is unlikely to penetrate the soil, and the product evaporates slowly .

生化学分析

Biochemical Properties

2-Chloro-5-(4-nitrobenzoyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity through covalent modification of the thiol groups. This interaction can lead to changes in the enzyme’s conformation and function, affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism. Additionally, it may induce oxidative stress in cells, leading to cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or by modifying critical amino acid residues. This inhibition can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of this compound have been associated with toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding its subcellular localization is essential for elucidating its mechanism of action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene can be achieved through several methods. One common approach involves the acylation of 2-chlorothiophene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another method involves the use of Friedel-Crafts acylation, where 2-chlorothiophene is reacted with 4-nitrobenzoyl chloride in the presence of a catalyst like ferric chloride. This reaction also requires an inert solvent and controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

2-Chloro-5-(4-nitrobenzoyl)thiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiophene derivatives.

Reduction: Formation of 2-chloro-5-(4-aminobenzoyl)thiophene.

Oxidation: Formation of thiophene sulfoxides or sulfones.

科学的研究の応用

2-Chloro-5-(4-nitrobenzoyl)thiophene has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with anti-inflammatory or anticancer properties.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

類似化合物との比較

Similar Compounds

2-Chloro-5-(4-aminobenzoyl)thiophene: Similar structure but with an amino group instead of a nitro group.

2-Bromo-5-(4-nitrobenzoyl)thiophene: Similar structure but with a bromo group instead of a chloro group.

2-Chloro-5-(4-methylbenzoyl)thiophene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Chloro-5-(4-nitrobenzoyl)thiophene is unique due to the presence of both a chloro and a nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological and material properties.

特性

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIUWSMQLUEDSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641820 |

Source

|

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-69-8 |

Source

|

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。